molecular formula C10H16ClNO2 B141905 2,5-Dimethoxyphenethylamine hydrochloride CAS No. 3166-74-3

2,5-Dimethoxyphenethylamine hydrochloride

Cat. No.: B141905
CAS No.: 3166-74-3
M. Wt: 217.69 g/mol
InChI Key: PJMQBIMLDBAWRK-UHFFFAOYSA-N

Description

2,5-Dimethoxyphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class It is structurally characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an ethylamine chain

Mechanism of Action

Target of Action

2,5-Dimethoxyphenethylamine hydrochloride, also known as 2C-H, is a lesser-known substituted phenethylamine of the 2C family . It has been found to have binding affinity towards 5-HT2C and 5-HT2A receptors in rats . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception .

Mode of Action

2C-H exhibits agonist activity at human trace amine associated receptor 1 . It also features competitive antagonist activity at 5-HT serotonin receptor in Sprague-Dawley rat stomachs . This means that 2C-H can bind to these receptors and activate them, leading to a series of biochemical reactions.

Biochemical Pathways

It’s known that the activation of 5-ht2c and 5-ht2a receptors can lead to various downstream effects, including the modulation of mood, cognition, and perception .

Pharmacokinetics

It’s suggested that 2c-h might be destroyed by monoamine oxidase enzymes before causing any significant psychoactive effects . The dosage and duration of 2C-H effects are listed as unknown in the book PiHKAL .

Result of Action

It’s known that 2c-h has psychoactive effects, which are likely due to its interaction with serotonin receptors . These effects can include changes in mood, cognition, and perception .

Action Environment

The action, efficacy, and stability of 2C-H can be influenced by various environmental factors. For instance, the presence of other substances, the physiological state of the individual, and the method of administration can all impact the effects of 2C-H . .

Disclaimer: This article is intended for informational purposes only. The use of 2C-H and similar substances can have serious health risks and is subject to legal restrictions in many jurisdictions .

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxyphenethylamine hydrochloride has been found to have little effect on serotonin receptors, activating the 5-HT2C receptor to 20% that induced by serotonin . This suggests that it may interact with these receptors and potentially other proteins and biomolecules in the body.

Cellular Effects

It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a partial agonist at the 5-HT2C receptor . This suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have effects that change over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve at least two pathways. The first pathway leads to the corresponding aldehyde metabolite by deamination, which is subsequently reduced or oxidized, to give the corresponding alcohol and carboxylic acid metabolites .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines and their derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

2,5-Dimethoxyphenethylamine hydrochloride is part of the 2C family of compounds, which includes:

Compared to these compounds, this compound is unique in its specific substitution pattern and resultant pharmacological profile .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMQBIMLDBAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185559
Record name 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-74-3
Record name 2,5-Dimethoxyphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxyphenethylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-H HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y262S9PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the new synthetic method for 2,5-Dimethoxyphenethylamine hydrochloride described in the research?

A1: The research presents a novel method for synthesizing this compound using powdered zinc and a small amount of mercury as reducing agents []. This is significant because it offers a simpler and more cost-effective alternative to previously used reducing agents like Lithium aluminum hydride (LiAlH4) or zinc-mercury amalgam. The use of readily available and cheaper materials makes this method more accessible for research and potential industrial applications.

Q2: Can you elaborate on the specific advantages of using powdered zinc and mercury over LiAlH4 or zinc-mercury amalgam in this synthesis?

A2: While the paper doesn't delve into a comparative analysis, we can infer certain advantages:

  • Simplicity: The paper highlights the method's simplicity []. This could imply easier experimental setup, shorter reaction times, and less complex purification steps compared to using LiAlH4 or zinc-mercury amalgam.

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